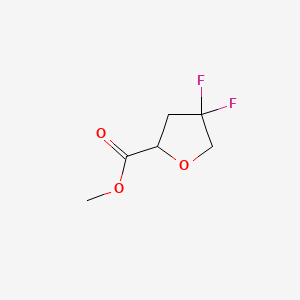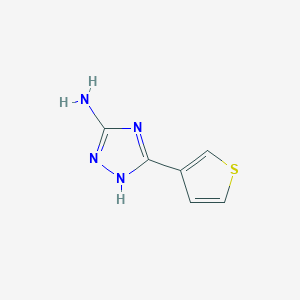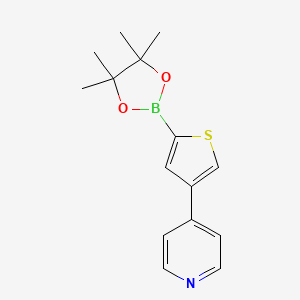
4-(4-Pyridyl)thiophene-2-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of 4-bromo-4’-pyridylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester primarily undergoes:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to form the boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide for hydrolysis.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling.
Alcohols: From oxidation.
Boronic Acids: From hydrolysis.
Applications De Recherche Scientifique
4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is used in various scientific research fields:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the development of fluorescent probes and sensors.
Medicine: For the synthesis of potential drug candidates.
Industry: In the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects primarily through its ability to participate in Suzuki–Miyaura coupling reactions. The mechanism involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophilic partner, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Thiophene-2-boronic Acid Pinacol Ester
- Pyridine-4-boronic Acid Pinacol Ester
Uniqueness
4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is unique due to its combination of a pyridyl and thiophene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific electronic characteristics .
Propriétés
Formule moléculaire |
C15H18BNO2S |
|---|---|
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]pyridine |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)13-9-12(10-20-13)11-5-7-17-8-6-11/h5-10H,1-4H3 |
Clé InChI |
ZXPPACCARVNCLI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13684845.png)


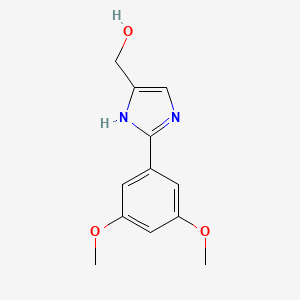

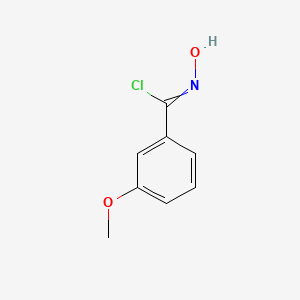
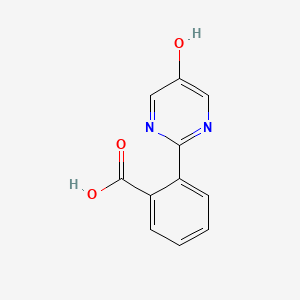
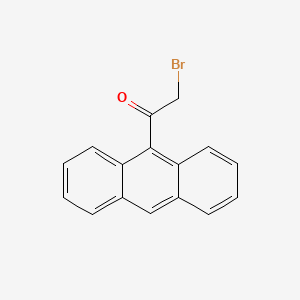
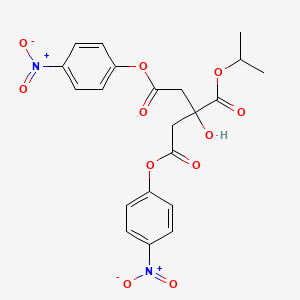
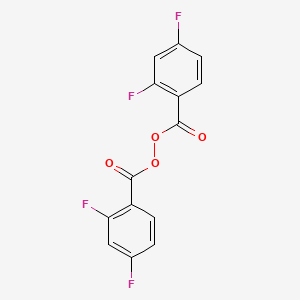
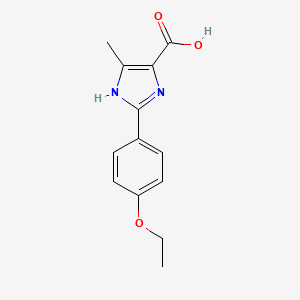
![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)
